
7-Oxodehydroabietic acid, methyl ester
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Overview
Description
7-Oxodehydroabietic acid, methyl ester is an organic compound with the molecular formula C21H28O3 and a molecular weight of 328.4452 g/mol . This compound is derived from dehydroabietic acid, a naturally occurring diterpene found in coniferous trees
Preparation Methods
The synthesis of 7-oxodehydroabietic acid, methyl ester typically involves the oxidation of dehydroabietic acid followed by esterification. One common synthetic route includes the use of oxidizing agents such as potassium permanganate or chromium trioxide to oxidize dehydroabietic acid to 7-oxodehydroabietic acid. The resulting acid is then esterified using methanol in the presence of an acid catalyst like sulfuric acid .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
7-Oxodehydroabietic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, leading to the formation of different ester derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alcohols for esterification). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Oxodehydroabietic acid, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development for treating infections and inflammatory diseases.
Mechanism of Action
The mechanism of action of 7-oxodehydroabietic acid, methyl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be due to its interaction with signaling pathways that regulate inflammation, such as the NF-κB pathway .
Comparison with Similar Compounds
7-Oxodehydroabietic acid, methyl ester can be compared with other similar compounds, such as:
Dehydroabietic acid: The parent compound from which it is derived, known for its resinous properties.
7-Hydroxydehydroabietic acid: A reduced form with a hydroxyl group instead of a ketone group, exhibiting different chemical reactivity and biological activities.
Trimethylsilyl ester derivatives: These compounds have similar structures but with trimethylsilyl groups, often used in analytical chemistry for derivatization.
Properties
IUPAC Name |
methyl 1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-13(2)14-7-8-16-15(11-14)17(22)12-18-20(16,3)9-6-10-21(18,4)19(23)24-5/h7-8,11,13,18H,6,9-10,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPBIQPJABGDJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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